![molecular formula C11H15N5 B2904668 N-[氨基(亚氨基)甲基]-2-甲基吲哚啉-1-甲酰亚胺酰胺 CAS No. 326010-70-2](/img/structure/B2904668.png)

N-[氨基(亚氨基)甲基]-2-甲基吲哚啉-1-甲酰亚胺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

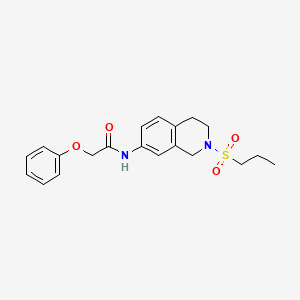

“N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide” is an organic compound that contains an aminomethyl group . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of amines with aldehydes or ketones to form imine derivatives, also known as Schiff bases . The imidazolin-2-imino group, an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines, is often used in these reactions . The exocyclic nitrogen atom in this group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Molecular Structure Analysis

The molecular structure of “N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide” is characterized by the presence of an aminomethyl group and an imidazolin-2-imino group . The exocyclic nitrogen atom in the imidazolin-2-imino group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .科学研究应用

Synthesis of N-Heterocyclic Compounds

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide: , as an amidine, plays a crucial role in the synthesis of various N-heterocyclic compounds . These compounds are integral to many biologically active molecules, making their synthesis a significant area of study in synthetic chemistry . Amidines serve as dual nucleophiles, reacting with alkynes, aldehydes, ketones, and other compounds to construct diversified N-heterocycles .

Transition Metal-Catalyzed Reactions

This compound is used as a versatile precursor in transition metal-catalyzed reactions . It facilitates the construction of N-heterocyclic compounds through direct C–H bond activation of amidines, which is a successful methodology in heterocyclic synthesis . This process aligns with environmental impact considerations and the principles of atomic and step economy .

Main Group Chemistry

In main group chemistry, N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide is utilized for its electron-donating character, which is enhanced by the delocalization of cationic charge density into the imidazoline ring . This property makes it an excellent choice for stabilizing electron-deficient species and has led to its application in creating pincer complexes and other reactive species .

Metal-Free Catalysis

The compound demonstrates catalytic activity in the dehydrocoupling of amine–boranes . This showcases its potential in metal-free catalysis, particularly for reactions that involve the dehydrocoupling of MeNH2·BH3 to yield [MeNBH]3 and oligomeric aminoboranes .

Structural Modification of Natural Products

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide: can be employed in the structural modification of natural products. The introduction of amino acids into natural products is expected to improve their solubility, activity, and minimize adverse effects . This application is particularly relevant in drug discovery and development .

Coordination Chemistry

The compound’s imidazolin-2-imino group is a potent electron pair donor, which is recognized for its role as a strong electron-donor atom in ligand systems . This feature is exploited in coordination chemistry to stabilize highly reactive species and facilitate the synthesis of low-coordinate heavier group 14 elements .

作用机制

Target of Action

Similar compounds have been found to interact with enzymes like beta-secretase 1 . This enzyme plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity

Biochemical Pathways

Compounds that target beta-secretase 1 are often involved in pathways related to the processing of app .

Result of Action

Compounds that interact with beta-secretase 1 may influence the processing of app, potentially affecting cellular functions .

属性

IUPAC Name |

N-(diaminomethylidene)-2-methyl-2,3-dihydroindole-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-7-6-8-4-2-3-5-9(8)16(7)11(14)15-10(12)13/h2-5,7H,6H2,1H3,(H5,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDVPAOUUJQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2904585.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid](/img/structure/B2904588.png)

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2904590.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2904591.png)

![Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2904592.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)

![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)

![(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904601.png)

![2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2904604.png)

![N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904605.png)